molecular formula C20H22N2O4S B4049111 2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid

2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid

Cat. No.: B4049111
M. Wt: 386.5 g/mol
InChI Key: PDTYWANHNYVVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a thioxomethyl group, and a benzoic acid moiety

Scientific Research Applications

2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylbenzoic acid with 4-(1-methylpropoxy)benzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with thioxomethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The benzoyl and thioxomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The benzoyl and thioxomethyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]methyl]amino]-benzoic acid
  • 2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]ethoxymethyl]amino]-benzoic acid

Uniqueness

2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-butan-2-yloxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-12(2)26-15-10-8-14(9-11-15)18(23)22-20(27)21-17-7-5-6-16(13(17)3)19(24)25/h5-12H,4H2,1-3H3,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTYWANHNYVVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
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2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.